![molecular formula C9H9N3O B1342886 2-(Furan-2-yl)-6-methylpyrimidin-4-amine CAS No. 27130-89-8](/img/structure/B1342886.png)
2-(Furan-2-yl)-6-methylpyrimidin-4-amine
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Overview
Description
2-(Furan-2-yl)-6-methylpyrimidin-4-amine is a heterocyclic compound that features both furan and pyrimidine rings. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological applications. The furan ring is known for its aromaticity and reactivity, while the pyrimidine ring is a common scaffold in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine typically involves the condensation of a furan derivative with a pyrimidine precursor. One common method involves the reaction of 2-furylamine with 2,4,6-trimethylpyrimidine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. This includes using high-purity starting materials, controlling the reaction temperature and pressure, and employing continuous flow reactors to improve yield and efficiency. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-yl)-6-methylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The pyrimidine ring can be reduced to form dihydropyrimidine derivatives.
Substitution: Both the furan and pyrimidine rings can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Furanones, hydroxylated furans.
Reduction: Dihydropyrimidines.
Substitution: Various substituted furans and pyrimidines depending on the reagents used.
Scientific Research Applications
2-(Furan-2-yl)-6-methylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-(Furan-2-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, modulating their activity. The pyrimidine ring can bind to nucleic acids, affecting DNA and RNA synthesis. These interactions can lead to various biological effects, including antimicrobial, antiviral, and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-(Furan-2-yl)-4-methylpyrimidine: Similar structure but lacks the amino group.
2-(Furan-2-yl)-6-chloropyrimidine: Similar structure but has a chlorine atom instead of a methyl group.
2-(Furan-2-yl)-5-methylpyrimidine: Similar structure but the methyl group is at a different position.
Uniqueness
2-(Furan-2-yl)-6-methylpyrimidin-4-amine is unique due to the presence of both the furan and pyrimidine rings, as well as the amino group at the 4-position. This combination of structural features contributes to its diverse reactivity and wide range of applications in various fields.
Biological Activity
2-(Furan-2-yl)-6-methylpyrimidin-4-amine is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound's structure features a pyrimidine ring substituted with a furan moiety at position 2 and a methyl group at position 6. This unique arrangement contributes to its distinct chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors.
- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical cellular processes, such as cell proliferation. For instance, it may inhibit β-glucuronidase, an enzyme linked to various pathological conditions including cancer.
- Binding Affinity : The presence of the furan group enhances the compound's binding affinity to biological targets, which is crucial for its pharmacological effects.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
These results indicate that the compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Anticancer Properties
The compound is also being explored for its anticancer potential:
- Cell Proliferation Inhibition : Studies suggest that it may inhibit cell proliferation by targeting specific signaling pathways involved in cancer progression.
- Case Studies : Research has demonstrated that derivatives of this compound can show varying degrees of activity against different cancer cell lines, with some exhibiting IC50 values in the low micromolar range .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : Variations in substituents on the pyrimidine ring significantly affect the biological activity. For instance, modifications at positions 4 and 6 can enhance lipophilicity and improve binding affinity to target enzymes .
- Comparative Analysis : Compounds structurally related to this compound have been synthesized and evaluated for their biological activities, revealing insights into how structural changes impact efficacy .
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-5-8(10)12-9(11-6)7-3-2-4-13-7/h2-5H,1H3,(H2,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOJWMOZOCVGFIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2=CC=CO2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30615727 |
Source
|
Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27130-89-8 |
Source
|
Record name | 2-(Furan-2-yl)-6-methylpyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30615727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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